molecular formula C9H9N3O4 B593901 Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate CAS No. 1256633-37-0

Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate

Cat. No.: B593901
CAS No.: 1256633-37-0
M. Wt: 223.188
InChI Key: NBYYKFHBZUQTIU-UHFFFAOYSA-N
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Description

Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate is a research chemical with the molecular formula C9H9N3O4 and a molecular weight of 223.19 g/mol. This compound is known for its unique structure, which includes an imidazo[1,5-a]pyrazine core, making it a valuable building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate typically involves multiple steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by Cs2CO3/DMSO leads to the formation of the imidazo[1,5-a]pyrazine core .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activities. This interaction can influence various biochemical pathways, leading to the desired effects in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,5-a]pyrimidine Derivatives: These compounds share a similar core structure and are used in various chemical and biological studies.

    Pyrrolopyrazine Derivatives: These compounds also have a pyrazine core and are synthesized using similar methods.

Uniqueness

Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate stands out due to its specific functional groups, which provide unique reactivity and binding properties. This makes it particularly valuable in research applications where precise interactions with molecular targets are required.

Properties

IUPAC Name

ethyl 5-hydroxy-8-oxo-7H-imidazo[1,5-a]pyrazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4/c1-2-16-9(15)6-7-8(14)10-3-5(13)12(7)4-11-6/h3-4,13H,2H2,1H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYYKFHBZUQTIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=O)NC=C(N2C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401129902
Record name Imidazo[1,5-a]pyrazine-1-carboxylic acid, 7,8-dihydro-5-hydroxy-8-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401129902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256633-37-0
Record name Imidazo[1,5-a]pyrazine-1-carboxylic acid, 7,8-dihydro-5-hydroxy-8-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256633-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,5-a]pyrazine-1-carboxylic acid, 7,8-dihydro-5-hydroxy-8-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401129902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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